Methyl 6-(1,2,5-dithiazepan-5-yl)-5-methoxypyrimidine-4-carboxylate
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Overview
Description
Methyl 6-(1,2,5-dithiazepan-5-yl)-5-methoxypyrimidine-4-carboxylate is a complex organic compound that features a unique combination of a dithiazepane ring and a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(1,2,5-dithiazepan-5-yl)-5-methoxypyrimidine-4-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the dithiazepane ring, which is then coupled with a pyrimidine derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility. The choice of reagents and conditions is critical to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(1,2,5-dithiazepan-5-yl)-5-methoxypyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the dithiazepane ring, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine core or the dithiazepane ring, resulting in different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Methyl 6-(1,2,5-dithiazepan-5-yl)-5-methoxypyrimidine-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of advanced materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of Methyl 6-(1,2,5-dithiazepan-5-yl)-5-methoxypyrimidine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The dithiazepane ring and pyrimidine core can bind to active sites, modulating the activity of these targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-(1,2,5-dithiazepan-5-yl)-5-hydroxypyrimidine-4-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group.
Methyl 6-(1,2,5-dithiazepan-5-yl)-5-aminopyrimidine-4-carboxylate: Contains an amino group, offering different reactivity and applications.
Uniqueness
Methyl 6-(1,2,5-dithiazepan-5-yl)-5-methoxypyrimidine-4-carboxylate is unique due to its specific combination of functional groups, which provides a distinct set of chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
methyl 6-(1,2,5-dithiazepan-5-yl)-5-methoxypyrimidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S2/c1-16-9-8(11(15)17-2)12-7-13-10(9)14-3-5-18-19-6-4-14/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBDUMMMUDAMRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CN=C1N2CCSSCC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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